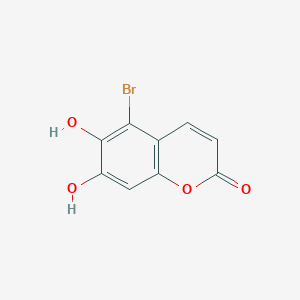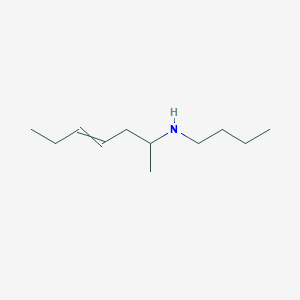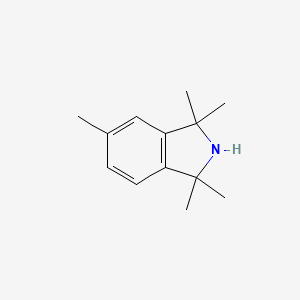![molecular formula C16H32Cl2S2 B12558774 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane CAS No. 162107-98-4](/img/structure/B12558774.png)
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane is an organic compound characterized by the presence of two octane chains linked by a disulfide bond, with each chain terminating in a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane typically involves the reaction of 1-chlorooctane with sulfur to form the disulfide linkage. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the proper formation of the disulfide bond. The process can be summarized as follows:
Formation of 1-chlorooctane: This can be achieved through the chlorination of octane using chlorine gas in the presence of ultraviolet light.
Formation of the disulfide bond: The 1-chlorooctane is then reacted with sulfur in the presence of a catalyst, such as iron or copper, to form the disulfide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The disulfide bond can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic or basic medium.
Major Products
Substitution: Formation of 1-hydroxy-8-[(8-hydroxyoctyl)disulfanyl]octane.
Reduction: Formation of 1-chloro-8-[(8-chlorooctyl)thiol]octane.
Oxidation: Formation of 1-chloro-8-[(8-chlorooctyl)sulfoxide]octane or 1-chloro-8-[(8-chlorooctyl)sulfone]octane.
科学研究应用
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of disulfide bond formation and reduction.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with disulfide linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane involves its ability to undergo various chemical reactions, particularly those involving the disulfide bond. The disulfide bond can be cleaved and reformed, making it a useful compound in processes that require reversible linkage formation. The molecular targets and pathways involved include:
Disulfide Bond Formation and Cleavage: The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
相似化合物的比较
1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane can be compared with other similar compounds, such as:
1-Chloro-8-octanol: Similar in structure but lacks the disulfide linkage, making it less versatile in reactions involving disulfide bond formation.
1-Chlorooctane: A simpler compound with only one chlorine atom and no disulfide bond, making it less reactive in certain types of chemical reactions.
8-Chloro-1-octanol: Contains a hydroxyl group instead of a disulfide bond, leading to different reactivity and applications.
The uniqueness of this compound lies in its disulfide linkage, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
162107-98-4 |
|---|---|
分子式 |
C16H32Cl2S2 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
1-chloro-8-(8-chlorooctyldisulfanyl)octane |
InChI |
InChI=1S/C16H32Cl2S2/c17-13-9-5-1-3-7-11-15-19-20-16-12-8-4-2-6-10-14-18/h1-16H2 |
InChI 键 |
FPAQSWLYBPHGEO-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCl)CCCSSCCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


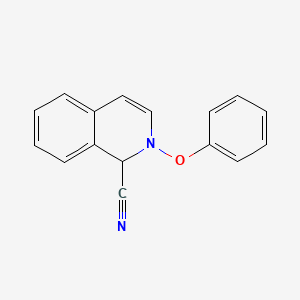
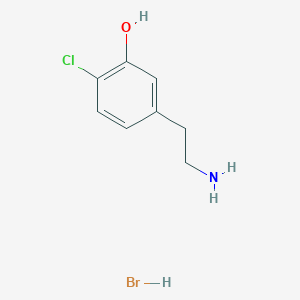
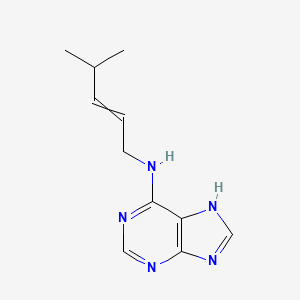

![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
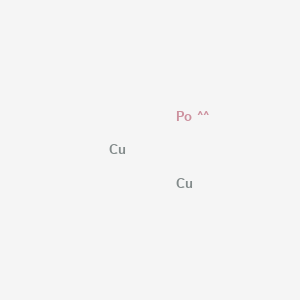

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
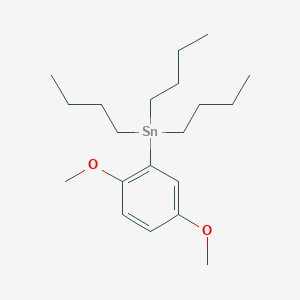
silane](/img/structure/B12558763.png)
